Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate is a complex organic compound with a unique structure that includes a xanthene core and multiple functional groups. This compound is known for its vibrant color and is often used as a dye in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate typically involves multiple steps, starting with the preparation of the xanthene core. The process includes:
Formation of the xanthene core: This is achieved through the condensation of phthalic anhydride with resorcinol under acidic conditions.
Introduction of the ethylamino group: This step involves the reaction of the xanthene derivative with ethylamine.
Sulfonation: The final step is the sulfonation of the benzene ring, which is carried out using sulfuric acid or oleum.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the efficiency of each step and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of leuco compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, leuco compounds, and substituted benzene derivatives.
Scientific Research Applications
Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and a pH indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy and flow cytometry.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects through its ability to absorb light and produce reactive oxygen species. In photodynamic therapy, the compound is activated by light, leading to the generation of singlet oxygen, which can induce cell death in cancer cells. The molecular targets include cellular membranes and DNA, leading to oxidative damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Disodium 1,3-benzenedisulfonate
- Sodium benzene-1,3-disulfonate
- Disodium m-benzenedisulfonate
Uniqueness
Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate is unique due to its xanthene core and the presence of both ethylamino and sulfonate groups. This combination of functional groups imparts distinct photophysical properties, making it highly effective as a dye and in photodynamic therapy applications.
Properties
Molecular Formula |
C25H25N2Na2O7S2+ |
---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C25H26N2O7S2.2Na/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33;;/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-1 |
InChI Key |
LHFUCNRLIUJINV-UHFFFAOYSA-M |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.